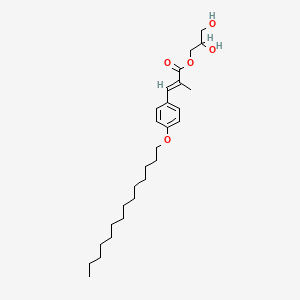
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.63526 g/mol It is known for its unique structure, which includes a cinnamic acid moiety linked to a glyceride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-p-myristyloxycinnamic acid 1-monoglyceride typically involves the esterification of cinnamic acid derivatives with glycerol. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification process. Common reagents used in the synthesis include cinnamic acid, myristyl alcohol, and glycerol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of methyl-p-myristyloxycinnamic acid 1-monoglyceride may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cinnamic acid moiety to its corresponding alcohol.
Substitution: The aromatic ring in the cinnamic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of methyl-p-myristyloxycinnamic acid 1-monoglyceride involves its interaction with various molecular targets and pathways. The cinnamic acid moiety can interact with enzymes and receptors, modulating their activity. The glyceride backbone may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl-p-coumaric acid 1-monoglyceride
- Methyl-p-ferulic acid 1-monoglyceride
- Methyl-p-caffeic acid 1-monoglyceride
Uniqueness
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is unique due to its specific combination of a cinnamic acid moiety with a myristyl group and a glyceride backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
35704-01-9 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-31-26-17-15-24(16-18-26)20-23(2)27(30)32-22-25(29)21-28/h15-18,20,25,28-29H,3-14,19,21-22H2,1-2H3/b23-20+ |
InChI Key |
PJSHSKXILRPWDM-BSYVCWPDSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
Isomeric SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C)/C(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
Synonyms |
LK 903 LK-903 methyl-p-myristyloxycinnamic acid 1-monoglyceride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















